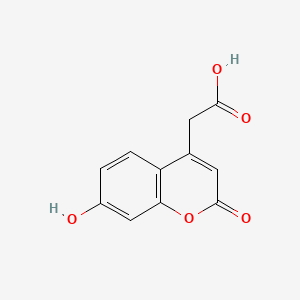

7-Hydroxycoumarin-4-acetic acid

Description

Properties

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHPMQBVNXMPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943938 | |

| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-82-9, 21392-45-0 | |

| Record name | 7-Hydroxycoumarin-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4-coumarinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6950-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral Properties of 7-Hydroxycoumarin-4-acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 7-Hydroxycoumarin-4-acetic acid (7-HCA), a widely utilized fluorescent probe. This document details its absorption and emission characteristics, the influence of environmental factors such as solvent polarity and pH, and provides standardized experimental protocols for its spectral characterization.

Core Spectral Characteristics

This compound is a blue-emitting fluorophore valued for its sensitivity to its local environment, making it a versatile tool in various biochemical and cellular assays. Its photophysical properties are governed by the electronic structure of the coumarin (B35378) core, which is significantly influenced by the hydroxyl group at the 7-position. This leads to interesting photophysical phenomena, most notably excited-state proton transfer (ESPT).

Quantitative Spectral Data

The spectral properties of 7-HCA are highly dependent on the solvent environment. The following tables summarize key quantitative data gathered from various sources.

| Solvent | Absorption Maximum (λabs) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (nm) |

| DMSO | 360[1] | 450[1] | 90 |

| Methanol | 326[2] | - | - |

| PBS (pH 7.4) | 340 | 460 | 120 |

Note: Data for PBS is for a closely related 3-substituted 7-hydroxycoumarin derivative and serves as a good approximation.[3][4] Stokes shift is calculated as the difference between the emission and absorption maxima.

| Property | Value | Conditions |

| Molar Extinction Coefficient (ε) | 11,820 cm⁻¹M⁻¹ | at 323.8 nm in Methanol (for 7-Methoxycoumarin-4-acetic acid)[5][6] |

| Fluorescence Quantum Yield (Φf) | 0.32 | for a 3-substituted derivative in an aqueous buffer[3][4] |

| Fluorescence Lifetime (τ) | 4.2 ns | for a 3-substituted derivative in PBS (pH 7.4)[4] |

Note: Some data points are for closely related derivatives and should be considered as approximations for 7-HCA.

Excited-State Proton Transfer (ESPT)

A key photophysical process governing the fluorescence of 7-hydroxycoumarins is Excited-State Proton Transfer (ESPT). In the ground state, the hydroxyl group at the 7-position is protonated. Upon excitation by a photon, the molecule is promoted to an excited electronic state where the hydroxyl group becomes significantly more acidic. In protic solvents, this can lead to the transfer of a proton to a nearby solvent molecule, forming an excited-state phenolate (B1203915) anion. This anion has a different electronic structure and consequently a different, red-shifted fluorescence emission compared to the protonated form. The efficiency of ESPT is highly dependent on the solvent's ability to accept a proton.

The following diagram illustrates the process of ESPT for this compound.

Experimental Protocols

Accurate determination of the spectral properties of 7-HCA requires standardized experimental procedures. The following protocols provide a general framework for such measurements.

Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

Spectroscopic grade solvent (e.g., DMSO, Methanol, Ethanol)

-

Volumetric flasks

-

Analytical balance

-

Micropipettes

Procedure:

-

Stock Solution (e.g., 10 mM in DMSO):

-

Accurately weigh a precise amount of 7-HCA powder (e.g., 2.20 mg).

-

Dissolve the powder in the appropriate volume of spectroscopic grade DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

-

Ensure the powder is completely dissolved by gentle vortexing or sonication.

-

Store the stock solution in a dark, airtight container at -20°C.

-

-

Working Solutions:

-

Prepare fresh working solutions by diluting the stock solution in the solvent of choice for the experiment.

-

For absorbance measurements, a typical concentration range is 1-10 µM.

-

For fluorescence measurements, a lower concentration range of 0.1-1 µM is often used to avoid inner filter effects.

-

Absorbance Measurement

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Fill a quartz cuvette with the pure solvent to be used for the working solution to serve as a blank.

-

Record a baseline spectrum of the solvent.

-

Replace the blank with the cuvette containing the 7-HCA working solution.

-

Acquire the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).

-

The absorbance at the maximum should ideally be between 0.1 and 1.0.

-

Record the wavelength of maximum absorbance (λabs_max).

Fluorescence Measurement

Instrumentation:

-

Spectrofluorometer

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λabs_max determined from the absorbance measurement.

-

Fill a quartz cuvette with the pure solvent and record an emission scan to check for background fluorescence or Raman scattering.

-

Replace the blank with the cuvette containing the 7-HCA working solution.

-

Acquire the fluorescence emission spectrum, scanning a wavelength range significantly red-shifted from the excitation wavelength (e.g., if exciting at 360 nm, scan from 380 nm to 600 nm).

-

Record the wavelength of maximum emission (λem_max).

Relative Quantum Yield Determination

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized fluorescent standard.

Materials:

-

Working solutions of 7-HCA and a suitable fluorescent standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilute solutions of both the 7-HCA and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the 7-HCA and the standard.

-

The quantum yield of the 7-HCA (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the solvents.

-

The following diagram outlines the workflow for determining the relative fluorescence quantum yield.

References

- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 6. PhotochemCAD | 7-Methoxycoumarin-4-acetic acid [photochemcad.com]

A Technical Guide to the Fluorescence of 7-Hydroxycoumarin-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism, photophysical properties, and experimental evaluation of 7-Hydroxycoumarin-4-acetic acid (7-HCA). This coumarin (B35378) derivative is a widely utilized fluorescent probe whose emission characteristics are highly sensitive to its molecular environment, making it a valuable tool in biological and chemical sensing applications.

Core Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of this compound is governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists predominantly in a neutral, enol form. Upon excitation with UV light, the electronic configuration changes, drastically increasing the acidity of the 7-hydroxyl group. This photoacidic nature facilitates the rapid transfer of the hydroxyl proton to the nearby carbonyl oxygen.

This transfer creates an excited-state tautomer (a keto form), which is energetically more stable in the excited state. The fluorescence emission observed from 7-HCA originates from the relaxation of this excited tautomer back to its ground state. Following emission, the molecule rapidly reverts to the more stable enol form in the ground state.

This multi-step process is highly dependent on the molecule's environment. Protic solvents, such as water or ethanol, can facilitate the proton transfer by forming a hydrogen-bonding "wire," leading to strong emission from the tautomeric form, typically in the blue-green region (~450 nm). In contrast, aprotic or nonpolar solvents can hinder this proton transfer, forcing the molecule to emit from its initial, locally excited neutral state, resulting in a blue-shifted emission at a shorter wavelength (~390 nm).

7-Hydroxycoumarin-4-acetic Acid as a Fluorogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin-4-acetic acid (HCA) and its derivatives represent a cornerstone in the development of fluorogenic substrates, empowering researchers to sensitively and selectively measure enzyme activity in a continuous or high-throughput manner. This technical guide delves into the core principles of HCA-based substrates, their mechanism of action, quantitative parameters, and detailed experimental protocols for their application in research and drug discovery.

Coumarins are a class of benzopyrone compounds that are widely utilized as fluorescent probes due to their favorable photophysical properties, including high quantum yields and sensitivity to their environment.[1][2] In their native esterified or etherified form, HCA-based substrates are typically non-fluorescent or weakly fluorescent. Enzymatic cleavage of the ester or ether linkage by specific enzymes, such as esterases, liberates the highly fluorescent this compound, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[3] This "turn-on" fluorescence mechanism forms the basis of numerous assays for detecting and characterizing a wide range of enzymatic activities.[2]

Mechanism of Action

The fluorogenic properties of this compound are intrinsically linked to the electronic state of its 7-hydroxyl group. When this hydroxyl group is derivatized, for instance, through esterification to form a substrate for an esterase, the electron-donating capacity of the oxygen atom is diminished. This alteration in the electronic structure of the coumarin (B35378) ring system leads to a significant quenching of its intrinsic fluorescence.

Upon enzymatic hydrolysis, the ester bond is cleaved, regenerating the free hydroxyl group. This de-esterification restores the electron-donating character of the 7-hydroxyl group, leading to a significant increase in the fluorescence quantum yield of the molecule. The resulting this compound exhibits strong blue fluorescence upon excitation with UV light.[3]

The general mechanism can be visualized as a two-step process:

Quantitative Data

The efficiency of an enzyme-substrate interaction is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The spectral properties of the fluorophore, such as its molar extinction coefficient, quantum yield, and excitation/emission maxima, are also critical for assay development.

Spectral Properties of 7-Hydroxycoumarin and its Derivatives

| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Solvent/pH |

| 7-Hydroxycoumarin (Umbelliferone) | ~325 | ~452-455 | 0.81 | Acidic (pH 5.49)[3] |

| 7-Hydroxycoumarin (Umbelliferone) | ~367 | ~452-455 | 0.91 | Alkaline (pH 9.49)[3] |

| This compound | 360 | 450 | Not specified | DMSO[4] |

| 3-Phenyl-7-hydroxycoumarin derivative (6d) | 340 | 460 | 0.25 | PBS (pH 7.4)[5][6] |

| 3-(p-Carboxyphenyl)-7-hydroxycoumarin (7) | Not specified | Not specified | 0.32 | Not specified[5][6] |

Kinetic Parameters of Esterases with Coumarin-Based Substrates

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |

| Porcine Liver Carboxylesterase | 4-Methylumbelliferyl acetate (B1210297) (4-MUA) | 261 (microsomal), 257 (cytosolic) | 75,251 (microsomal), 53,149 (cytosolic) | Not specified[7] |

| Porcine Liver Carboxylesterase | p-Nitrophenyl acetate (pNPA) | 874 (microsomal), 850 (cytosolic) | 45,573 (microsomal), 13,162 (cytosolic) | Not specified[7] |

Experimental Protocols

Synthesis of a Generic this compound Ester Substrate

This protocol describes a general method for the synthesis of an ester of this compound, which can serve as a substrate for esterases.

Materials:

-

This compound

-

A specific alcohol (R-OH) to be esterified

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous DCM or DMF.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.5 equivalents) in anhydrous DCM or DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure HCA-ester substrate.

General Protocol for an Esterase Activity Assay

This protocol provides a general framework for measuring esterase activity using a synthesized HCA-ester substrate in a 96-well plate format, suitable for high-throughput screening.

Materials:

-

HCA-ester substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Esterase enzyme solution (e.g., porcine liver esterase)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Working Solution: Dilute the HCA-ester substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Prepare Enzyme Dilutions: Prepare a series of dilutions of the esterase enzyme in assay buffer.

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 25 µL of the enzyme dilution to the appropriate wells. Include a no-enzyme control (add 25 µL of assay buffer instead).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time.

-

Excitation Wavelength: ~360 nm

-

Emission Wavelength: ~450 nm

-

Kinetic Read: Measure fluorescence every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the enzyme activity.

-

For inhibitor screening, compare the reaction rates in the presence and absence of the inhibitor to calculate the percent inhibition.

-

Signaling Pathway Visualization

Esterases play a crucial role in various cellular processes, including the activation of ester-containing prodrugs. The following diagram illustrates a simplified signaling pathway where an intracellular esterase activates a prodrug, which then exerts its therapeutic effect. HCA-based substrates can be used to screen for compounds that modulate this esterase activity, thereby influencing the efficacy of the prodrug.

Conclusion

This compound and its derivatives are invaluable tools in the fields of biochemistry, cell biology, and drug discovery. Their utility as fluorogenic substrates enables the development of highly sensitive and specific assays for a wide range of enzymes, particularly hydrolases like esterases. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and implement robust enzymatic assays, facilitating high-throughput screening of enzyme inhibitors and the characterization of enzyme kinetics. The continued development of novel HCA-based probes promises to further expand our ability to investigate complex biological systems and accelerate the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]

- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iris.cnr.it [iris.cnr.it]

7-Hydroxycoumarin-4-acetic Acid: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin-4-acetic acid (7-HCA), a derivative of the naturally occurring compound coumarin, has emerged as a versatile molecular tool in various scientific disciplines. Its inherent fluorescence, coupled with the reactivity of its carboxylic acid group, makes it an invaluable building block for the synthesis of fluorescent probes, sensors, and potential therapeutic agents. This in-depth technical guide provides a comprehensive review of the applications of 7-HCA, with a focus on its utility in fluorescence labeling, pH sensing, and biological activity, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Synthesis

This compound is an off-white to pale yellow crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₅ | |

| Molecular Weight | 220.18 g/mol | |

| Melting Point | 212 °C (decomposes) | [1] |

| pKa (Carboxylic Acid) | ~4.24 (Predicted) | [2] |

| Solubility | Soluble in DMF and Methanol | [1] |

Synthesis of this compound

A common and effective method for the synthesis of 7-HCA is the Pechmann condensation reaction, which involves the reaction of a phenol (B47542) with a β-keto acid or ester under acidic conditions.

This protocol describes the synthesis of 7-HCA from resorcinol (B1680541) and citric acid.

Materials:

-

Resorcinol

-

Citric acid

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

In a fume hood, mix hydrated citric acid (0.1 mol) with 28 mL of concentrated sulfuric acid (98%) and stir for 60 minutes at 25°C.[3]

-

Slowly heat the solution to 75°C with continuous stirring for 45 minutes until the solution turns yellow.[3]

-

Rapidly cool the yellow solution to 0°C in an ice bath.[3]

-

In three equal portions, add resorcinol (0.08 mol) and 11.2 mL of concentrated sulfuric acid to the cooled solution, maintaining the temperature at 0°C.[3]

-

Keep the reaction mixture at 0°C overnight.[3]

-

Pour the reaction product into ice water.[3]

-

Treat the resulting crystalline white precipitate with a 10% (w/v) solution of sodium bicarbonate (200 mL).[3]

-

Filter the solution and acidify the filtrate with 10% (v/v) hydrochloric acid to a pH of approximately 1.43.[3]

-

Collect the resulting precipitate by filtration, wash with deionized water, and dry in a thermal oven.[3]

Expected Yield: Approximately 79%.[3]

A microwave-assisted synthesis method has also been reported, offering a faster reaction time. This involves heating a mixture of citric acid, concentrated sulfuric acid, and resorcinol in a microwave reactor at 10% power for 4 minutes.[3]

Applications of this compound

Fluorescent Labeling

The intrinsic blue fluorescence of the 7-hydroxycoumarin scaffold makes 7-HCA an excellent candidate for a fluorescent label. The carboxylic acid group can be readily activated to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on biomolecules such as proteins and peptides to form stable amide bonds.

| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| DMSO | 360 nm | 450 nm |

Table based on data from Chemodex.[1]

This protocol provides a general procedure for labeling proteins with a 7-HCA probe.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound N-hydroxysuccinimide ester (7-HCA-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

-

Prepare a fresh stock solution of 7-HCA-NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

-

Add the 7-HCA-NHS stock solution to the protein solution at a molar ratio of 5-20 moles of dye per mole of protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the dye (at its absorption maximum, ~326 nm in methanol) and using their respective molar extinction coefficients.

References

- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 2. CD74 and macrophage migration inhibitory factor as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Photophysical Properties of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of coumarin (B35378) derivatives, a class of fluorophores widely utilized in scientific research and drug development. This document details their fundamental characteristics, presents key quantitative data, outlines experimental protocols for their analysis, and visualizes a common experimental workflow.

Introduction to Coumarin Derivatives

Coumarin and its derivatives constitute a significant class of heterocyclic compounds, recognized for their broad range of biological activities and, notably, their distinctive fluorescent properties.[1][2][3] The basic structure of coumarin is a benzopyran-2-one ring system, which forms a π-conjugated framework that is efficient at absorbing and subsequently emitting light.[] This inherent fluorescence, coupled with high quantum efficiency and good photostability, makes coumarin derivatives invaluable as fluorescent probes in biochemical assays, molecular imaging, and drug screening.[]

The versatility of the coumarin scaffold allows for straightforward chemical modification. By introducing various substituents, such as hydroxyl, amino, or nitro groups, at different positions on the ring, researchers can precisely tune the photophysical properties of the resulting derivative.[] These modifications can alter the absorption and emission maxima, Stokes shift, quantum yield, and fluorescence lifetime, tailoring the molecule for specific applications.[][5] Furthermore, many coumarin-based probes are sensitive to their microenvironment, with their fluorescence properties changing in response to solvent polarity, pH, or binding to biomolecules.[][6] This sensitivity is a key feature that is exploited in the design of fluorescent sensors.

Core Photophysical Properties of Coumarin Derivatives

The utility of a coumarin derivative as a fluorophore is defined by several key photophysical parameters. Understanding these properties is crucial for selecting the appropriate derivative for a given application and for interpreting experimental results.

Absorption and Emission Spectra

Coumarin derivatives typically absorb light in the near-ultraviolet to blue region of the electromagnetic spectrum (around 350–450 nm) and emit fluorescence in the blue to green region (approximately 400–550 nm).[] The specific wavelengths of maximum absorption (λabs) and emission (λem) are highly dependent on the molecular structure and the solvent environment. The difference between the absorption and emission maxima is known as the Stokes shift, a critical parameter for minimizing self-absorption and for the effective separation of excitation and emission signals in fluorescence microscopy.[7]

Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9] A higher quantum yield indicates a brighter fluorophore. The quantum yield of coumarin derivatives can be significantly influenced by their structure and the surrounding environment. For instance, rigid structures often exhibit higher quantum yields.[7]

Fluorescence Lifetime

The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[7] This property is typically on the nanosecond timescale for coumarin derivatives.[7] Fluorescence lifetime is an intrinsic property of a fluorophore and can be used in various advanced fluorescence techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM).

Solvent Effects

The photophysical properties of coumarin derivatives are often highly sensitive to the polarity of the solvent.[6][10][11] This solvatochromism arises from changes in the dipole moment of the coumarin molecule upon excitation. In many cases, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, which is indicative of an intramolecular charge transfer (ICT) character of the excited state.[10][12]

Quantitative Photophysical Data of Selected Coumarin Derivatives

The following table summarizes key photophysical data for a selection of commonly used coumarin derivatives in various solvents. This data is intended to serve as a reference for researchers in selecting appropriate fluorophores for their studies.

| Coumarin Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| Coumarin 1 | Ethanol | 373 | 450 | 0.73 | Generic Data |

| Coumarin 6 | Ethanol | 458 | 504 | 0.78 | Generic Data |

| Coumarin 30 | Cyclohexane | 425 | 472 | 0.85 | [11] |

| Coumarin 30 | Acetonitrile | 434 | 511 | 0.53 | [11] |

| Coumarin 152 | Cyclohexane | 375 | 412 | 0.30 | [10][12] |

| Coumarin 152 | Acetonitrile | 390 | 475 | 0.38 | [10][12] |

| Coumarin 481 | Cyclohexane | 378 | 415 | 0.35 | [10][12] |

| Coumarin 481 | Acetonitrile | 394 | 480 | 0.42 | [10][12] |

Experimental Protocols

Accurate characterization of the photophysical properties of coumarin derivatives is essential for their effective application. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λabs) of a coumarin derivative.

Materials:

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solution of the coumarin derivative in a suitable solvent

-

Pure solvent (for blank)

Procedure:

-

Prepare a dilute solution of the coumarin derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

-

Set the desired wavelength range for the scan (e.g., 250-600 nm for most coumarins).

-

Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the coumarin solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the λabs.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and the wavelength of maximum emission (λem) of a coumarin derivative.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Solution of the coumarin derivative

-

Pure solvent

Procedure:

-

Prepare a very dilute solution of the coumarin derivative. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Set the desired emission wavelength range for the scan (e.g., 400-700 nm).

-

Record the emission spectrum of the pure solvent to check for any background fluorescence.

-

Record the emission spectrum of the coumarin solution.

-

The wavelength at which the highest fluorescence intensity is observed is the λem.

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a coumarin derivative relative to a standard with a known quantum yield.

Materials:

-

Fluorometer

-

Spectrophotometer

-

Quartz cuvettes

-

Solution of the coumarin derivative (sample)

-

Solution of a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)

-

Pure solvent

Procedure:

-

Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the reference.

-

Integrate the area under the emission spectra for both the sample and the reference solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

-

The slope of these plots will be proportional to the quantum yield.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,ref * (Slopesample / Sloperef) * (nsample2 / nref2)

where Φf,ref is the quantum yield of the reference, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τf) of a coumarin derivative.

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast photodetector, and timing electronics.

-

Solution of the coumarin derivative.

Procedure:

-

Prepare a dilute solution of the coumarin derivative.

-

The sample is excited with a high repetition rate pulsed light source.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation cycles.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

This decay profile is then fitted to an exponential decay function to extract the fluorescence lifetime (τf).

Visualized Experimental Workflow: Cellular Imaging with a Coumarin-Based Probe

Coumarin derivatives are frequently employed as fluorescent probes for imaging specific organelles or biomolecules within living cells.[13][14][15] The following diagram illustrates a typical workflow for such an experiment.

Caption: A generalized workflow for cellular imaging using a synthesized coumarin-based fluorescent probe.

This guide provides a foundational understanding of the photophysical properties of coumarin derivatives, essential for their application in research and development. The provided data and protocols serve as a starting point for more in-depth investigations into this versatile class of fluorophores.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. horiba.com [horiba.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nathan.instras.com [nathan.instras.com]

- 13. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxycoumarin-4-acetic acid

CAS Number: 6950-82-9 Synonyms: Umbelliferone-4-acetic acid, (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

This guide provides a comprehensive technical overview of 7-Hydroxycoumarin-4-acetic acid (7-HCA), a versatile fluorescent molecule widely used in biomedical research and diagnostics. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties

7-HCA is a derivative of coumarin, a class of compounds known for their strong fluorescence. Its structure, featuring a hydroxyl group and a carboxylic acid moiety, makes it an ideal platform for bioconjugation and a sensitive indicator of environmental pH.

Core Properties

The fundamental physicochemical properties of 7-HCA are summarized below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 6950-82-9 | [1] |

| Molecular Formula | C₁₁H₈O₅ | [1] |

| Molecular Weight | 220.18 g/mol | [1][2] |

| Appearance | White to off-white/beige crystalline powder | [1][3] |

| Melting Point | 212 °C (with decomposition) | [3][4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) | [3][5] |

| pKa (Phenolic Hydroxyl) | ~7.6 - 7.8 (Ground State) | [1] |

| Storage Conditions | Store at -20°C to 8°C, protect from light and moisture | [1][3] |

Spectroscopic Characteristics

The fluorescence of 7-HCA is its most significant feature. The properties are highly dependent on the protonation state of the 7-hydroxyl group, making it an excellent pH sensor. The deprotonated phenolate (B1203915) form exhibits a significant bathochromic (red) shift in its emission spectrum compared to the protonated phenol (B47542) form.

| Parameter | Value (Solvent/Condition) | Reference(s) |

| Excitation Maximum (λex) | ~360 nm (DMSO) | [3] |

| Emission Maximum (λem) | ~450 nm (Deprotonated form, in DMSO) | [3] |

| Emission Maximum (λem) | ~390-400 nm (Protonated form) | [1] |

| UV Absorption Maximum (λabs) | 326 nm (MeOH) | [5] |

Synthesis and Purification

7-HCA is commonly synthesized via a modified Pechmann condensation reaction. The following section details a standard laboratory protocol for its synthesis and subsequent purification.

Synthesis Workflow

The synthesis involves the acid-catalyzed reaction of resorcinol (B1680541) with an acetone (B3395972) derivative formed in situ from citric acid.

Experimental Protocol: Synthesis

This protocol is based on established methods for coumarin-4-acetic acid synthesis.[1]

Materials:

-

Citric acid (0.02 mol)

-

Resorcinol (0.02 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.03 mol)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Hydrochloric Acid (HCl), 10% (v/v)

-

Deionized water

-

Ice

Procedure (Conventional Heating - Method A):

-

In a fume hood, carefully mix citric acid (0.02 mol) and concentrated H₂SO₄ (0.03 mol) in a flask.

-

Stir the mixture at room temperature for 30 minutes.

-

Gently heat the mixture in a boiling water bath to facilitate the formation of the reactive intermediate (acetonedicarboxylic acid) and release of carbon monoxide.

-

Cool the reaction mixture to approximately 10°C in an ice bath.

-

Slowly add resorcinol (0.02 mol) to the cooled mixture.

-

Stir the reaction at room temperature for 48 hours.

-

Carefully pour the reaction mixture onto a beaker filled with crushed ice. A precipitate will form.

-

Filter the crude precipitate and wash it with cold deionized water.

Procedure (Microwave-Assisted - Method B):

-

In a microwave-safe reactor vessel, combine citric acid (0.02 mol), resorcinol (0.02 mol), and concentrated H₂SO₄ (0.03 mol).

-

Place the vessel in a microwave reactor and heat at low power (e.g., 10% power) for approximately 4 minutes.

-

After cooling, pour the mixture onto crushed ice and collect the precipitate as described in Method A.

Experimental Protocol: Purification

-

Dissolve the crude precipitate collected from the synthesis step in a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid group will be deprotonated to form a water-soluble sodium salt, while less acidic impurities may remain undissolved.

-

Filter the solution to remove any insoluble impurities.

-

Slowly add 10% HCl to the filtrate while stirring. The 7-HCA will precipitate out as the solution becomes acidic (target pH ~1.5-2.0).

-

Collect the purified precipitate by filtration.

-

Wash the solid thoroughly with cold deionized water to remove residual salts.

-

Dry the final product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Applications and Experimental Protocols

7-HCA is a versatile tool in biological research. Its carboxylic acid handle allows for covalent attachment to biomolecules, while its pH-sensitive fluorescence provides a means to probe cellular environments and enzyme activity.

Application 1: Fluorescent Labeling of Proteins

The carboxylic acid group of 7-HCA can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine (B10760008) residues) on proteins, creating a stable amide bond.

This protocol provides a general method for conjugating 7-HCA to a protein.[6][7][8]

Materials:

-

This compound (7-HCA)

-

N-hydroxysuccinimide (NHS) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) OR pre-made 7-HCA-NHS ester.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein of interest (e.g., Antibody, BSA)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (must be amine-free).

-

Purification column (e.g., Sephadex G-25 gel filtration column).

Procedure:

-

Prepare 7-HCA-NHS Ester: If starting with 7-HCA, activate it by reacting with EDC and NHS in anhydrous DMF to form the 7-HCA-NHS ester. Alternatively, use commercially available 7-HCA-NHS ester.

-

Prepare Dye Stock Solution: Dissolve the 7-HCA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

-

Conjugation Reaction: While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute is the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~326 nm (for 7-HCA).

Application 2: Enzyme Activity and Inhibition Assays

7-HCA derivatives can serve as fluorescent probes in enzyme assays. A prime example is their use in a Fluorescent Indicator Displacement (FID) assay to screen for inhibitors of the Macrophage Migration Inhibitory Factor (MIF).

MIF is a pro-inflammatory cytokine that binds to the CD74 cell surface receptor, initiating a signaling cascade that includes the activation of the MAPK/ERK pathway, promoting cell proliferation and survival.[3][5] Small molecule inhibitors that bind to the MIF active site can block its downstream effects. A high-affinity 7-hydroxycoumarin derivative can be used as a fluorescent probe; its displacement from the MIF active site by a competing inhibitor leads to an increase in fluorescence, allowing for quantitative measurement of inhibitor binding.

This protocol is adapted from a study developing a competitive binding assay for MIF inhibitors.[2][3]

Materials:

-

Recombinant human MIF protein

-

7-hydroxycoumarin high-affinity probe (e.g., compound 7 from the cited study)

-

Test inhibitors

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Solutions:

-

Prepare a 2X MIF solution (e.g., 200 nM) in Assay Buffer.

-

Prepare a 4X solution of the test inhibitor at various concentrations in Assay Buffer containing 10% DMSO.

-

Prepare a 4X solution of the 7-HC probe (e.g., 200 nM) in Assay Buffer.

-

-

Assay Setup (per well):

-

Add 50 µL of the 2X MIF solution to each well.

-

Add 25 µL of the 4X test inhibitor solution.

-

Incubate the plate for 10 minutes at room temperature.

-

-

Initiate Displacement:

-

Add 25 µL of the 4X 7-HC probe solution to each well. The final concentrations will be 1X (e.g., 100 nM MIF, 50 nM probe).

-

Incubate for an additional 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~455 nm.

-

-

Analysis:

-

An increase in fluorescence intensity relative to controls (MIF + probe, no inhibitor) indicates displacement of the probe by the test inhibitor.

-

Plot the fluorescence intensity against the inhibitor concentration and fit the data to determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the test compound.

-

Application 3: Ratiometric pH Measurement

The fluorescence of 7-HCA is highly sensitive to pH due to the equilibrium between its protonated (phenol) and deprotonated (phenolate) forms. This allows for ratiometric pH measurements, which are more robust than intensity-based measurements as they are less susceptible to variations in probe concentration or excitation intensity.

This protocol describes how to generate a calibration curve to correlate the ratio of fluorescence intensities to pH.[4]

Materials:

-

This compound stock solution (in DMSO or ethanol)

-

A series of pH calibration buffers (e.g., citrate, phosphate, borate (B1201080) buffers spanning pH 4 to 10)

-

Fluorometer or fluorescence plate reader capable of measuring emission at two wavelengths.

Procedure:

-

Prepare Samples: Prepare a series of solutions in cuvettes or a microplate, each containing a specific pH buffer and a fixed, low concentration of 7-HCA (e.g., 1 µM).

-

Set Fluorometer: Set the excitation wavelength to a value that excites both species, typically around the isosbestic point (~336 nm for umbelliferone) or a compromise wavelength like 340 nm.[4]

-

Measure Fluorescence: For each sample, measure the fluorescence emission intensity at two wavelengths:

-

λ₁: ~400 nm (corresponding to the protonated form)

-

λ₂: ~450 nm (corresponding to the deprotonated form)

-

-

Calculate Ratio: For each pH value, calculate the ratio of the intensities (I₄₅₀ / I₄₀₀).

-

Generate Calibration Curve: Plot the fluorescence ratio (Y-axis) against the corresponding pH value (X-axis).

-

Fit Data: Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to create a standard curve. This curve can then be used to determine the pH of unknown samples by measuring their fluorescence ratio and interpolating the pH from the curve.

References

- 1. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring excited state properties of 7-hydroxy and 7-methoxy 4-methycoumarin: a combined time-dependent density functional theory/effective fragment potential study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 7-Hydroxycoumarin-4-acetic acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Hydroxycoumarin-4-acetic acid, a versatile fluorescent compound with significant applications in biochemical assays and pharmaceutical research. This document outlines its various synonyms and alternative names, summarizes its key chemical and physical properties, and provides detailed experimental protocols for its synthesis and use. Furthermore, it explores its role as a fluorescent probe and its potential as an anticoagulant, complete with a diagram of the relevant signaling pathway.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

-

(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid[1]

-

7-HCA[5]

-

7-Hydroxy-4-coumarinylacetic acid[5]

-

NSC 642907[5]

-

NSC 65625[5]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 6950-82-9 | [1][2][8] |

| Molecular Formula | C₁₁H₈O₅ | [1][2][8] |

| Molecular Weight | 220.18 g/mol | [1][2][8] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 200-213 °C (decomposes) | [1][3] |

| Purity | ≥97% | [2][8] |

| Solubility | Soluble in DMSO and methanol | [5] |

| Excitation Wavelength (λex) | 360 nm (in DMSO) | [5][9] |

| Emission Wavelength (λem) | 450 nm (in DMSO) | [5][9] |

| Storage Conditions | Store at 0-8 °C, protect from light and moisture | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a fluorescent-based competitive binding assay.

Synthesis of this compound

Two common methods for the synthesis of this compound are the conventional heating method and a microwave-assisted method.

Method A: Conventional Synthesis [1]

-

A mixture of citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) is stirred at room temperature for 30 minutes.

-

The mixture is then placed in a boiling water bath to facilitate the removal of carbon monoxide. This step must be performed in a fume hood.

-

The reaction mixture is cooled to 10 °C.

-

Resorcinol (B1680541) (0.02 mol), pre-cooled to 10 °C, is added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature for 48 hours.

-

The reaction mixture is then decanted onto ice.

-

The resulting precipitate is filtered and dissolved in a saturated sodium bicarbonate solution.

-

The solution is then acidified to precipitate the crude product.

-

The crude product is purified by washing with deionized water and dried in a thermal oven.

Method B: Microwave-Assisted Synthesis [1]

-

A mixture of citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol) is placed in a microwave reactor.

-

The mixture is heated at 10% power for 4 minutes.

-

The reaction mixture is then poured into ice water.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture.

Application as a Fluorescent Probe: Competitive Binding Assay for Macrophage Migration Inhibitory Factor (MIF)

This compound can be utilized as a fluorescent indicator in a fluorescence intensity-based displacement (FID) assay to determine the binding affinities of potential inhibitors to the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF).[10]

Materials and Reagents:

-

Macrophage Migration Inhibitory Factor (MIF) protein

-

This compound (fluorescent indicator)

-

Test inhibitors

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 455 nm)

Experimental Procedure:

-

Prepare a 200 nM solution of MIF protein in PBS buffer (pH 7.4).

-

Prepare various concentrations of the test inhibitor in PBS containing 10% (v/v) DMSO.

-

In a 96-well plate, add 100 μL of the 200 nM MIF solution to each well.

-

Add 50 μL of the inhibitor solution at various concentrations to the respective wells.

-

Incubate the mixture for 10 minutes at room temperature.

-

Prepare a 200 nM solution of this compound in PBS buffer (pH 7.4).

-

Add 50 μL of the 200 nM this compound solution to each well.

-

Incubate the plate for an additional 10 minutes at room temperature.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 455 nm.

-

The EC₅₀ values for the inhibitors can be determined from the resulting inhibition curve and used to calculate the dissociation constant (Kd).

Biological Activity and Signaling Pathways

While this compound itself is not a potent anticoagulant, it belongs to the coumarin (B35378) class of compounds. Certain derivatives of 4-hydroxycoumarin (B602359) are well-known for their anticoagulant properties, which they exert by inhibiting the Vitamin K cycle.[11][12]

The primary mechanism of action for 4-hydroxycoumarin-based anticoagulants is the inhibition of the enzyme Vitamin K epoxide reductase.[12] This enzyme is crucial for the regeneration of the reduced form of Vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors (Factors II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to an anticoagulant effect.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. scbt.com [scbt.com]

- 5. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. pure.rug.nl [pure.rug.nl]

- 11. ajpamc.com [ajpamc.com]

- 12. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: 7-Hydroxycoumarin-4-acetic acid as a Ratiometric Fluorescent pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin-4-acetic acid (HCA) is a versatile fluorescent probe that exhibits a distinct pH-dependent emission spectrum, making it a valuable tool for the ratiometric measurement of pH in various biological and chemical systems. This coumarin (B35378) derivative contains a photoacidic 7-hydroxyl group, which undergoes deprotonation as the pH of the surrounding environment increases. This deprotonation event leads to a noticeable shift in the fluorescence emission, allowing for the quantification of pH. The ground state pKa of the hydroxyl group is approximately 7.8, indicating its sensitivity in the physiologically relevant pH range[1].

The protonated, neutral form of the molecule, predominant in acidic conditions, displays a fluorescence emission maximum at approximately 390 nm.[1] Conversely, in basic environments, the deprotonated phenolate (B1203915) anion becomes the dominant species, resulting in a significant red-shift of the emission maximum to around 450 nm[1][2]. This dual-emission property allows for ratiometric pH sensing, a technique that enhances measurement accuracy by minimizing the influence of external factors such as probe concentration, photobleaching, and instrumental variations.

Physicochemical Properties and Spectral Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 220.18 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow powder | N/A |

| Solubility | Soluble in DMSO and methanol | --INVALID-LINK-- |

| Melting Point | 212 °C (decomposes) | --INVALID-LINK-- |

| pKa (ground state) | ~7.8 | [1] |

Table 1: pH-Dependent Fluorescence Properties of the 7-Hydroxycoumarin Moiety

| pH | Predominant Species | Excitation Max (λex) | Emission Max (λem) |

| < 6 | Neutral (Protonated) | ~325 nm | ~390 nm |

| ~7.8 (pKa) | Mixture of Neutral and Anionic | ~325 nm and ~365 nm | ~390 nm and ~450 nm |

| > 9 | Anionic (Deprotonated) | ~365 nm | ~450 nm |

Note: The spectral data is based on the 7-hydroxycoumarin core fluorophore and may exhibit slight variations based on the specific experimental conditions and instrumentation.[1]

Signaling Pathway: Acid-Base Equilibrium

The pH-sensing mechanism of this compound is based on the reversible protonation and deprotonation of its 7-hydroxyl group. This equilibrium between the neutral (acidic form) and the anionic (basic form) species is what dictates the observed fluorescence properties.

Caption: Acid-base equilibrium of this compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Materials:

-

This compound (HCA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Buffer solutions of known pH (e.g., phosphate-buffered saline, citrate (B86180) buffers)

-

High-purity water

Procedure:

-

Prepare a 10 mM HCA Stock Solution:

-

Accurately weigh a small amount of HCA powder.

-

Dissolve the HCA in anhydrous DMSO to a final concentration of 10 mM.

-

Store the stock solution at -20°C, protected from light.

-

-

Prepare a Working Solution:

-

On the day of the experiment, dilute the 10 mM stock solution in the desired aqueous buffer to a final concentration in the range of 1-10 µM.

-

The optimal final concentration may need to be determined empirically based on the specific application and instrumentation to achieve adequate signal-to-noise ratio while minimizing inner filter effects.

-

Protocol 2: Generation of a pH Calibration Curve

Materials:

-

HCA working solution (e.g., 5 µM in water)

-

A series of standard buffer solutions covering the desired pH range (e.g., pH 5.0 to 10.0 in 0.5 pH unit increments)

-

Fluorometer with dual-wavelength emission detection capabilities

-

96-well black microplate or quartz cuvettes

Procedure:

-

Sample Preparation:

-

To each well of the microplate or each cuvette, add a fixed volume of the HCA working solution.

-

Add an equal volume of each standard buffer solution to the respective wells/cuvettes, ensuring thorough mixing. Prepare a blank sample containing only the buffer.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 340-360 nm.

-

Measure the fluorescence emission intensity at two wavelengths:

-

Channel 1 (Acidic): ~390 nm

-

Channel 2 (Basic): ~450 nm

-

-

Record the intensity values for each pH standard.

-

-

Data Analysis:

-

For each pH value, calculate the ratio of the fluorescence intensities (I₄₅₀ / I₃₉₀).

-

Plot the fluorescence intensity ratio (y-axis) against the corresponding pH value (x-axis).

-

Fit the data to a sigmoidal curve (e.g., using a four-parameter logistic regression) to generate the pH calibration curve. The center of this curve will correspond to the apparent pKa of the indicator under the experimental conditions.

-

Experimental Workflow for pH Measurement

The following diagram illustrates the general workflow for determining the pH of an unknown sample using this compound.

Caption: Experimental workflow for pH determination.

Applications in Drug Development and Research

The ratiometric pH sensing capabilities of this compound make it a valuable tool in various research and drug development applications:

-

Monitoring Cellular pH: The probe can be used to measure intracellular pH changes in response to drug treatment or other stimuli.

-

Enzyme Assays: As the activity of many enzymes is pH-dependent, HCA can be used to monitor pH changes during enzymatic reactions.

-

Formulation Development: It can be employed to assess the pH of drug formulations and monitor their stability.

-

High-Throughput Screening: The fluorescence-based readout is amenable to high-throughput screening formats for identifying compounds that modulate pH.

Conclusion

This compound is a reliable and sensitive fluorescent indicator for the ratiometric determination of pH, particularly within the physiological range. Its distinct pH-dependent emission shift, coupled with the straightforward experimental protocols outlined in these application notes, provides researchers, scientists, and drug development professionals with a powerful tool for a wide array of applications. For precise measurements, it is recommended to generate a calibration curve under the specific experimental conditions to be used.

References

Application Notes & Protocols: A Step-by-Step Guide for Labeling Proteins with 7-Hydroxycoumarin-4-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxycoumarin-4-acetic acid is a fluorescent labeling reagent used to covalently attach a blue-light-emitting coumarin (B35378) fluorophore to proteins and other biomolecules. The labeling process relies on the reaction between the carboxyl group of the acetic acid moiety and primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface. To achieve efficient and stable conjugation, the carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive NHS ester readily forms a stable amide bond with the protein in a buffered, aqueous environment. These application notes provide a comprehensive, step-by-step guide for the activation of this compound and the subsequent labeling and purification of the target protein.

I. Spectral and Chemical Properties

The spectral characteristics of the coumarin dye are essential for experimental design and data analysis. Key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Weight (HCA) | 220.18 g/mol | |

| Molecular Weight (HCA-NHS Ester) | 317.25 g/mol | |

| Typical Excitation Maximum (Ex) | ~360 nm | |

| Typical Emission Maximum (Em) | ~450 nm | |

| Solubility | Soluble in DMSO and DMF |

II. Experimental Protocols

This section details the necessary protocols, from the activation of the dye to the final analysis of the labeled protein.

Protocol 1: Activation of this compound (HCA) to its NHS Ester

This protocol describes the chemical activation of the carboxylic acid group of HCA to form an amine-reactive N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

-

This compound (HCA)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Reaction vial

-

0.22 µm syringe filter

Methodology:

-

In a clean, dry reaction vial, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

-

Stir the solution at room temperature until all solids are dissolved.

-

Slowly add Dicyclohexylcarbodiimide (1.1 equivalents) to the solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is progressing.

-

Upon completion, filter the reaction mixture through a 0.22 µm syringe filter to remove the DCU precipitate.

-

The resulting filtrate contains the activated this compound NHS ester. This solution can be used immediately for protein labeling or stored under desiccated conditions at -20°C for future use.

Protocol 2: Protein Labeling with Activated HCA-NHS Ester

This protocol provides a general procedure for labeling a target protein with the prepared HCA-NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

-

Target protein (2-10 mg/mL)

-

HCA-NHS ester solution (from Protocol 1, or a commercial source)

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or DMF (if using solid HCA-NHS ester)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

-

If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

-

-

Dye Preparation:

-

If using a freshly prepared HCA-NHS ester solution from Protocol 1, proceed to the next step.

-

If using a solid HCA-NHS ester, dissolve it in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Calculate the required volume of the HCA-NHS ester solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.

-

While gently stirring the protein solution, slowly add the calculated amount of the HCA-NHS ester solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Reaction Quenching (Optional):

-

To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. This will react with any remaining HCA-NHS ester. Incubate for an additional 15-30 minutes.

-

Protocol 3: Purification of the Labeled Protein

Purification is critical to remove unconjugated dye and reaction byproducts, which can interfere with downstream applications and degree of labeling calculations.

Materials:

-

Labeled protein solution from Protocol 2

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cut-off)

-

Elution buffer (e.g., Phosphate-Buffered Saline, PBS)

Methodology (Size-Exclusion Chromatography):

-

Equilibrate the SEC column with the desired elution buffer (e.g., PBS).

-

Carefully load the labeling reaction mixture onto the top of the column.

-

Allow the sample to enter the column bed, then begin eluting with the buffer.

-

The labeled protein, being larger, will elute first. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~360 nm (for the coumarin dye) to identify the fractions containing the purified protein-dye conjugate.

-

Pool the fractions containing the labeled protein.

Protocol 4: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.

Materials:

-

Purified protein-dye conjugate

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the HCA dye (~360 nm, Aₘₐₓ).

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

-

Corrected A₂₈₀ (A₂₈₀,corr) = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

-

Where CF₂₈₀ is the correction factor, representing the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₂₈₀/Aₘₐₓ). This value must be determined for the free dye.

-

-

-

Calculate the molar concentration of the protein:

-

Protein Concentration (M) = A₂₈₀,corr / (ε_protein × path length)

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

-

Calculate the molar concentration of the dye:

-

Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

-

Where ε_dye is the molar extinction coefficient of the HCA dye at its Aₘₐₓ.

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

III. Data Presentation

Recommended Reaction Parameters:

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1] |

| Reaction pH | 8.3 - 8.5 | Essential for deprotonated primary amines required for the reaction. |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein and desired DOL. |

| Reaction Time | 1 - 2 hours | Can be extended, but monitor for potential protein degradation. |

| Reaction Temperature | Room Temperature | For sensitive proteins, the reaction can be performed at 4°C for a longer duration. |

IV. Visualizations

Chemical Reaction Pathway:

Caption: Chemical pathway for HCA activation and protein conjugation.

Experimental Workflow:

Caption: Workflow for labeling proteins with HCA-NHS ester.

References

Measuring Enzyme Activity with 7-Hydroxycoumarin-4-acetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin-4-acetic acid (HCA) is a versatile fluorogenic compound that serves as an excellent reporter molecule for measuring the activity of various hydrolytic enzymes. The core principle of these assays lies in the enzymatic cleavage of a non-fluorescent or weakly fluorescent ester or amide derivative of HCA, which releases the highly fluorescent this compound molecule. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and continuous method for kinetic studies, inhibitor screening, and high-throughput applications.

This document provides detailed application notes and protocols for measuring the activity of two major classes of hydrolytic enzymes, esterases and lipases, using ester derivatives of this compound as fluorogenic substrates.

Principle of the Assay